molecular formula C8H11NO B1267788 (5-Amino-2-methylphenyl)methanol CAS No. 111437-10-6

(5-Amino-2-methylphenyl)methanol

Cat. No. B1267788
M. Wt: 137.18 g/mol
InChI Key: XLPOTCGMVRSMDN-UHFFFAOYSA-N
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Description

“(5-Amino-2-methylphenyl)methanol” is a chemical compound with the molecular formula C8H11NO. It is also known by other names such as 3-Hydroxymethyl-4-methylaniline .


Synthesis Analysis

The synthesis of “(5-Amino-2-methylphenyl)methanol” involves reaction conditions with hydrogen and palladium on activated charcoal in ethyl acetate under 760 Torr for 24 hours .


Molecular Structure Analysis

The molecular structure of “(5-Amino-2-methylphenyl)methanol” can be represented by the InChI code InChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3 . The compound has a molecular weight of 137.18 g/mol .


Physical And Chemical Properties Analysis

“(5-Amino-2-methylphenyl)methanol” has a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 137.084063974 g/mol . The topological polar surface area of the compound is 46.2 Ų .

Scientific Research Applications

Methylation Methods

  • N-Monomethylation of Aromatic Amines : A method involving the direct N-monomethylation of aromatic primary amines, using methanol as a methylating agent, has been developed. This method is noted for its low catalyst loading, broad substrate scope, and excellent selectivities (Li et al., 2012).
  • RuCl3-Catalyzed N-Methylation : A clean and cost-competitive method using methanol for selective N-methylation of amines has been reported. This method highlights the synthetic value of advanced N-methylation reactions (Sarki et al., 2021).

Biochemical Applications

  • Methylotrophic Yeast Metabolism : Research on yeast, like Pichia pastoris, has shown that these organisms use methanol as a carbon and energy source. Understanding the methanol assimilation pathway in these yeasts offers insights into biochemical applications of methanol (Russmayer et al., 2015).

Chemical Synthesis

  • Synthesis of 3-oxo-4-amino-1,2,3-oxadiazole : Benzylcyanide treated with nitric oxide in basic methanol yields 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole. This process demonstrates the use of methanol in producing novel chemical structures (Bohle & Perepichka, 2009).

Lipid Dynamics

  • Impact on Lipid Dynamics : Methanol has been shown to significantly impact lipid dynamics, particularly in the context of biomembrane and proteolipid studies. This highlights the broader applications of methanol in biochemical and biophysical research (Nguyen et al., 2019).

Biotechnological Applications

  • Methanol-Based 5-Aminovalerate Production : The use of methanol as a carbon source for the production of 5-aminovalerate, a building block for various chemicals, has been established in recombinant Bacillus methanolicus strains. This represents a significant advance in the use of methanol for biotechnological applications (Brito et al., 2021).

properties

IUPAC Name

(5-amino-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPOTCGMVRSMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303286
Record name (5-amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-methylphenyl)methanol

CAS RN

111437-10-6
Record name (5-amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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